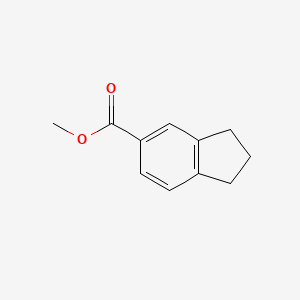![molecular formula C12H10N4O2S B2948128 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide CAS No. 1707586-24-0](/img/structure/B2948128.png)
2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide” are not available, similar compounds such as 2-amino-3-cyano pyridines have been synthesized using multicomponent reactions . These reactions often involve the use of catalysts and various starting materials .Scientific Research Applications
Pharmaceutical Applications: Anticancer Properties
2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide has been studied for its potential anticancer properties. Pyridine derivatives, including those with a sulfonamide group, have shown promise in targeting various cancer cell lines. The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further investigation as an anticancer agent .
Biological Activities: Antimicrobial and Antiviral Effects
The pyridine core of 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide is known for its antimicrobial and antiviral activities. Research has indicated that pyridine compounds can be effective against a range of microbial and viral pathogens, which could lead to new treatments for infectious diseases .
Chemical Synthesis: Catalysis
In the field of chemical synthesis, 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide can act as a catalyst. Its structure allows it to facilitate various chemical reactions, potentially increasing efficiency and yield in the synthesis of other complex molecules .
Industrial Uses: Chemical Intermediate
This compound serves as a valuable chemical intermediate in industrial applications. Its reactivity and selectivity make it useful in the production of dyes, pigments, and other specialty chemicals .
Environmental Impact: Solubility and Degradation
The solubility and degradation properties of 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide are of environmental significance. Understanding these properties helps in assessing the environmental impact and developing methods for safe disposal or recycling .
Safety and Handling: Laboratory Use
Safety and handling information for 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide is crucial for laboratory use. Proper storage, handling, and disposal protocols ensure the safety of researchers and minimize the risk of accidents .
Synthesis Methods: Advancements in Production
Recent advancements in the synthesis methods of 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide have improved its production. Efficient synthesis techniques contribute to cost-effective manufacturing and wider availability for research purposes.
Recent Studies: Ongoing Research
Ongoing research into 2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide continues to uncover new applications and properties. Recent studies focus on its potential use in novel drug formulations and its role in medicinal chemistry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-cyanoanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c13-8-9-3-1-4-10(7-9)16-12-11(19(14,17)18)5-2-6-15-12/h1-7H,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKSLKIASINNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

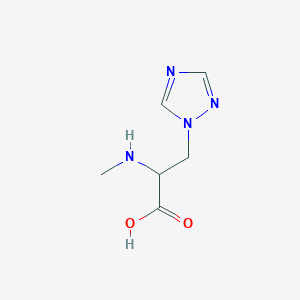
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)
![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)
![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)
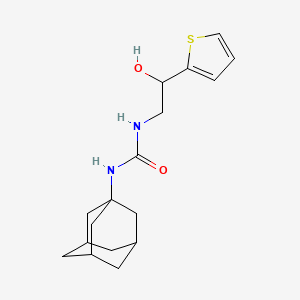
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)

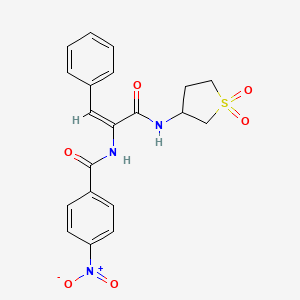
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2948062.png)
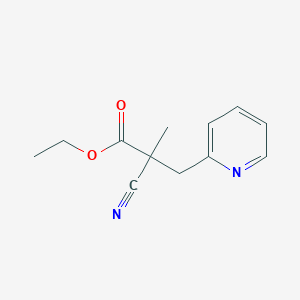
![Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate](/img/structure/B2948064.png)
![2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948065.png)

